molecular formula C9H14N2 B14347162 N,N,3,5-Tetramethylpyridin-4-amine CAS No. 91054-49-8

N,N,3,5-Tetramethylpyridin-4-amine

Cat. No.: B14347162
CAS No.: 91054-49-8
M. Wt: 150.22 g/mol
InChI Key: PCHBPPDCBTYPKN-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Advanced Chemical Research

Pyridine and its derivatives are a cornerstone of modern chemistry, with their applications spanning from pharmaceuticals and agrochemicals to materials science and catalysis. wikipedia.orgnih.gov The nitrogen atom in the pyridine ring imparts unique electronic properties, rendering these compounds valuable as ligands, bases, and catalysts. wikipedia.org The ability to modify the pyridine core with various substituents allows for the fine-tuning of its steric and electronic characteristics, leading to a vast library of molecules with tailored functions. researchgate.net For instance, 4-(Dimethylamino)pyridine (DMAP) is a widely used supernucleophilic catalyst in a plethora of organic reactions, including esterifications and acylations. wikipedia.orgsigmaaldrich.com

Overview of N,N,3,5-Tetramethylpyridin-4-amine within Substituted Pyridine Frameworks

This compound, also known by its synonym 3,5-dimethyl-4-(dimethylamino)pyridine, belongs to the family of substituted 4-aminopyridines. Its structure features a pyridine ring with a dimethylamino group at the 4-position and two methyl groups at the 3 and 5-positions. This substitution pattern suggests that it may share some of the catalytic properties of its close analog, DMAP, while the methyl groups at the 3 and 5 positions introduce steric hindrance around the nitrogen atom of the pyridine ring and the aminic nitrogen. This steric bulk could potentially influence its reactivity and selectivity in catalytic applications.

Basic information for this compound is available through chemical databases.

PropertyValueSource
CAS Number 91054-49-8 vulcanchem.comevitachem.com
Molecular Formula C9H14N2 vulcanchem.com
IUPAC Name This compound vulcanchem.com

Scope and Research Trajectories

The limited availability of dedicated research on this compound makes a definitive statement on its current research trajectories challenging. However, based on the known applications of structurally similar compounds, several potential avenues for investigation can be hypothesized.

One promising area is in catalysis . The steric hindrance provided by the 3,5-dimethyl groups could lead to unique selectivity in reactions where DMAP is typically used. For example, in acylation reactions of substrates with multiple reactive sites, the bulkier catalyst might favor reaction at a less sterically hindered position. Research into sterically hindered amine catalysts has shown that such modifications can significantly impact reaction outcomes. nih.govnih.gov

Another potential application lies in materials science . Pyridine derivatives are used as building blocks for functional polymers and coordination complexes. The specific substitution pattern of this compound could influence the packing and electronic properties of such materials.

The synthesis of this compound itself presents a research opportunity. While general methods for the synthesis of substituted pyridines exist, optimizing a route for this specific compound could be a valuable endeavor. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91054-49-8

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N,N,3,5-tetramethylpyridin-4-amine

InChI

InChI=1S/C9H14N2/c1-7-5-10-6-8(2)9(7)11(3)4/h5-6H,1-4H3

InChI Key

PCHBPPDCBTYPKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1N(C)C)C

Origin of Product

United States

Spectroscopic and Structural Characterization in Advanced Chemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework and the local electronic environment of each nucleus.

High-Resolution ¹H and ¹³C NMR Analysis for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectra provide fundamental information for confirming the identity and purity of N,N,3,5-Tetramethylpyridin-4-amine. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, while the splitting patterns in ¹H NMR reveal the number of adjacent protons.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound is expected to show three distinct signals.

A singlet in the aromatic region corresponding to the two equivalent protons (H-2 and H-6) on the pyridine (B92270) ring. Due to the electron-donating nature of the dimethylamino group at the C-4 position and the methyl groups at C-3 and C-5, these protons are expected to be shielded compared to unsubstituted pyridine.

A singlet for the six equivalent protons of the two methyl groups attached to the nitrogen atom (N(CH₃)₂). The chemical shift of these protons is influenced by the electron-donating character of the nitrogen.

A singlet for the six equivalent protons of the two methyl groups on the pyridine ring (C-3 and C-5 positions).

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum will display distinct signals for each unique carbon environment. udel.edu The low natural abundance of the ¹³C isotope (1.1%) means that ¹³C-¹³C coupling is not observed, resulting in sharp singlet peaks for each carbon. udel.edu

The pyridine ring will exhibit four distinct carbon signals: C-4 (bearing the dimethylamino group), C-3/C-5 (bearing the methyl groups), C-2/C-6, and the quaternary carbons. The chemical shifts are significantly influenced by the substituents. libretexts.org The C-4 carbon, directly attached to the nitrogen, will be shifted significantly downfield.

The N-dimethyl group will show a single resonance for the two equivalent methyl carbons.

The ring-attached methyl groups at C-3 and C-5 will also produce a single signal due to molecular symmetry.

The following table summarizes the predicted chemical shifts based on analysis of similar substituted pyridines and anilines. docbrown.infodocbrown.infochemicalbook.com

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H-2 / H-6~8.0-8.2~145-150
N(CH ₃)₂~2.9-3.1~40-45
Ring-CH~2.2-2.4~18-22
C-2 / C-6-~145-150
C-3 / C-5-~130-135
C-4-~150-155
N (CH₃)₂-~40-45
Ring-C H₃-~18-22

Application of Two-Dimensional NMR Techniques for Comprehensive Structural Assignment and Mechanistic Insights

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for unambiguous signal assignment and confirming the molecular structure, especially for complex molecules. youtube.com

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would be used to identify proton-proton coupling networks. For this compound, it would confirm the absence of coupling for the singlet signals, verifying their isolated nature within the spin system.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals of the N-methyl and ring-methyl groups to their corresponding carbon signals. For instance, the proton signal around 2.2-2.4 ppm would show a cross-peak to the carbon signal at ~18-22 ppm.

These 2D techniques collectively provide a detailed and unambiguous map of the molecular structure, leaving no doubt as to the identity and constitution of this compound.

Isotopic Labeling in NMR Studies (e.g., ¹⁵N-Enriched Compounds) for Enhanced Resolution and Specificity

Standard NMR primarily observes ¹H and ¹³C. However, nitrogen, a key element in this compound, has two NMR-active isotopes, ¹⁴N and ¹⁵N. The dominant isotope, ¹⁴N (99.6% abundance), is a quadrupolar nucleus, which often leads to broad, difficult-to-observe signals. In contrast, ¹⁵N (0.37% abundance) is a spin-½ nucleus like ¹H and ¹³C, yielding sharp signals, but its low natural abundance results in very low sensitivity. huji.ac.il

Isotopic labeling, specifically enriching the compound with ¹⁵N, overcomes this sensitivity issue and opens the door to powerful analytical methods. sigmaaldrich.comnih.gov

Enhanced Resolution and Direct Observation : ¹⁵N enrichment allows for direct 1D ¹⁵N NMR spectroscopy, providing distinct signals for the two different nitrogen environments in the molecule: the pyridinic nitrogen and the exocyclic amino nitrogen. researchgate.net The chemical shifts of these nitrogens are highly sensitive to their electronic environment, including hybridization and protonation state. plos.orgresearchgate.net

Mechanistic Insights : ¹H-¹⁵N correlation experiments, such as ¹H-¹⁵N HSQC and HMBC, become feasible with ¹⁵N labeling. These experiments can be used to study reaction mechanisms, binding interactions, and protonation events. For example, monitoring the change in the ¹⁵N chemical shift of the pyridinic nitrogen upon addition of acid can confirm that protonation occurs at this site, a common characteristic of aminopyridines. plos.org

Structural Specificity : Isotopic labeling provides unparalleled specificity. By selectively introducing a ¹⁵N label at either the pyridine or the amino position, chemists can unequivocally assign nitrogen signals and study the specific roles of each nitrogen atom in chemical processes. chemrxiv.orgchemrxiv.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a molecular "fingerprint". cdnsciencepub.com

Analysis of Molecular Vibrations and Functional Group Identification

The IR and Raman spectra of this compound are characterized by vibrations of the substituted pyridine ring and the methyl groups.

C-H Vibrations : Stretching vibrations of the methyl (CH₃) groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyridine ring would appear slightly higher, around 3000-3100 cm⁻¹.

Pyridine Ring Vibrations : The characteristic stretching vibrations of the C=C and C=N bonds within the aromatic ring typically appear in the 1400-1650 cm⁻¹ region. researchgate.netmdpi.com The substitution pattern and the electronic effects of the dimethylamino and methyl groups will influence the exact position and intensity of these bands.

C-N Stretching : The stretching vibration of the exocyclic C-N bond (Aryl-N) is expected to produce a strong band in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Methyl Group Bending : Bending (deformation) vibrations of the methyl groups will be visible in the fingerprint region, typically around 1375 cm⁻¹ and 1450 cm⁻¹.

The following table outlines the expected key vibrational frequencies. scirp.orgresearchgate.net

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch (Methyl)2850 - 3000Medium to Strong
Pyridine Ring (C=C, C=N) Stretch1400 - 1650Medium to Strong
Methyl C-H Bend1375 & 1450Medium
Aromatic C-N Stretch1250 - 1335Strong

Spectroscopic Signatures for Amine Type Distinction

Infrared spectroscopy is particularly effective at distinguishing between primary, secondary, and tertiary amines. This distinction is based on the presence or absence of N-H bonds. orgchemboulder.comspectroscopyonline.com

Primary Amines (RNH₂) : Exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching). wpmucdn.comlibretexts.org

Secondary Amines (R₂NH) : Show a single N-H stretching band in the same region. spectroscopyonline.comlibretexts.org

Tertiary Amines (R₃N) : Lack N-H bonds and therefore show no N-H stretching bands in the 3300-3500 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

This compound contains two tertiary nitrogen atoms: the pyridinic nitrogen, which is part of the aromatic system, and the exocyclic dimethylamino nitrogen. Consequently, its IR spectrum will be characterized by the complete absence of N-H stretching vibrations. This lack of absorption in the 3300-3500 cm⁻¹ range is a definitive spectroscopic signature confirming the tertiary nature of the amino group. spectroscopyonline.com

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound and for elucidating its chemical structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C9H14N2), the theoretical exact mass could be calculated. An experimental HRMS measurement would aim to match this theoretical value with a high degree of precision, typically within a few parts per million (ppm), which would confirm the elemental composition.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Property Value
Molecular Formula C9H14N2
Monoisotopic Mass 150.1157 u
Ionization Mode [M+H]+
Theoretical m/z 151.1230

Note: This table represents theoretical values. Experimental data is not available.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Detection of Reaction Intermediates

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules in solution without significant fragmentation. ESI-MS is particularly useful for studying non-covalent complexes and reaction intermediates. If this compound were involved in a chemical reaction, ESI-MS could be employed to detect and characterize transient species formed during the reaction process, providing valuable mechanistic insights. The technique is sensitive to charged or easily ionizable species, making it suitable for studying protonated or otherwise charged intermediates involving the pyridine nitrogen.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Elucidation of Molecular Geometry and Conformation in Solid State

An XRD analysis of a suitable crystal of this compound would reveal the precise geometry of the pyridine ring and its substituents. It would confirm the planarity of the pyridine ring and determine the bond lengths and angles between the carbon and nitrogen atoms of the ring and the attached methyl and dimethylamino groups. The orientation of the dimethylamino group relative to the pyridine ring would also be elucidated.

Table 2: Predicted X-ray Diffraction Parameters for this compound

Parameter Predicted Information
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions To be determined
Bond Lengths (Å) e.g., C-N (ring), C-C (ring), C-N (amine), C-C (methyl)
Bond Angles (°) e.g., C-N-C (ring), N-C-C (ring), C-N-C (amine)
Torsion Angles (°) Defining the orientation of the dimethylamino and methyl groups

Note: This table indicates the type of data that would be obtained from an XRD study. No experimental data is available.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, XRD also reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular forces such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions between pyridine rings. For this compound, analysis of the crystal packing would show how the steric bulk of the methyl and dimethylamino groups influences the arrangement of molecules and whether any weak C-H···N or C-H···π interactions are present.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting and understanding the electronic structure and associated properties of molecules. These calculations, based on the principles of quantum mechanics, provide a detailed picture of electron distribution and energy levels.

The basicity of pyridine (B92270) and its derivatives is a key chemical characteristic that can be quantified by its proton affinity (PA). Quantum mechanical methods, such as those at the B3LYP/6-311++G(d,p) level of theory, have been used to study the effects of substituents on the PA of pyridines. researchgate.net

Electron-donating groups are known to increase the proton affinity and gas-phase basicity of pyridines, while electron-withdrawing groups have the opposite effect. researchgate.net The substituents' effects on PA and basicity are generally found to be additive. researchgate.net For substituted pyridines, there are linear relationships between the calculated PA values and various molecular properties, including the molecular electrostatic potentials and N-H bond lengths in the protonated species. researchgate.net

The basicity of amines is commonly compared using the pKa of their conjugate acids (pKaH). masterorganicchemistry.com A higher pKaH value indicates a stronger base. masterorganicchemistry.com For instance, pyridine has a pKaH of 5.2, while the more basic piperidine (B6355638) has a pKaH of 11. masterorganicchemistry.com The increased basicity of alkylamines compared to ammonia (B1221849) is attributed to the electron-donating inductive effect of the alkyl groups. libretexts.org In aromatic heterocyclic amines like pyridine, the sp² hybridization of the nitrogen atom leads to lower basicity compared to sp³ hybridized nitrogens in alkylamines because the lone pair is held more tightly to the nucleus. libretexts.org The presence of the electron-donating dimethylamino and methyl groups on N,N,3,5-Tetramethylpyridin-4-amine would be expected to significantly increase its basicity compared to unsubstituted pyridine.

CompoundSubstituent Position(s)Calculated PA (kcal/mol)
Pyridine-222.3 researchgate.net
4-Methylpyridine4227.8 researchgate.net
3,5-Dimethylpyridine3, 5231.7 researchgate.net
4-Aminopyridine4235.4 researchgate.net

Data calculated at the B3LYP/6-311++G(d,p) level of theory. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. libretexts.org The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability. researchgate.net A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net

The energies of the HOMO and LUMO can be effectively tuned by modifying the substituents on a molecule. scispace.com Electron-donating groups generally increase the HOMO energy level. scispace.com The study of various organic dyes has shown that systematic changes to donor structures can predictably alter HOMO and LUMO energies. scispace.com Density Functional Theory (DFT) is a common method for calculating these orbital energies and related properties. nih.govresearchgate.net

Chemical hardness and softness are related to the HOMO-LUMO gap. researchgate.net A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." researchgate.net These concepts are part of Density Functional Reactivity Theory (DFRT) and provide a framework for understanding chemical reactions. nih.gov

PropertyDescriptionRelationship with Reactivity
HOMO Energy Energy of the highest occupied molecular orbital.Higher energy often correlates with a greater ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Lower energy often correlates with a greater ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.A smaller gap generally indicates higher reactivity. researchgate.net
Chemical Hardness Resistance to change in electron distribution.Proportional to the HOMO-LUMO gap. researchgate.net
Chemical Softness The inverse of chemical hardness.Inversely proportional to the HOMO-LUMO gap. researchgate.net

Molecular Dynamics and Simulation

Molecular dynamics simulations offer a way to study the time-dependent behavior of molecules, including their movements and interactions within a solvent environment.

While specific molecular dynamics studies on the solvation of this compound proton-bound homodimers were not found, the principles of such investigations are well-established. Solvation can significantly influence molecular geometry and the nature of intermolecular interactions. The formation of proton-bound homodimers, where two molecules share a single proton, is a classic example of a strong hydrogen bond.

Computational studies on similar systems, such as protonated pyridine solvated by water molecules, have explored proton migration within these clusters. Theoretical models are used to reproduce experimental proton affinities, which are crucial for understanding the energetics of these interactions. acs.org The strength of the hydrogen bond in a proton-bound dimer would be influenced by the basicity of the amine and the properties of the solvent. The bulky methyl groups on this compound would also introduce steric effects that could modulate the geometry and stability of such a dimer.

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction mechanisms.

For a substituted pyridine like this compound, computational modeling could be used to investigate various reactions. For example, it could be used to model its role as a catalyst, particularly in reactions where its basicity and nucleophilicity are important. The steric hindrance provided by the methyl groups at the 3 and 5 positions, as well as on the amino group, would be a key factor to model, as it could influence the regioselectivity and stereoselectivity of reactions. While no specific studies on the mechanistic pathways involving this compound were identified in the search results, the methodologies for such investigations are robust and widely applied in organic chemistry.

In-Depth Analysis of this compound: Theoretical and Computational Chemistry Perspectives

While extensive theoretical studies have been conducted on related pyridine derivatives, such as 4-dimethylaminopyridine (B28879) (DMAP), these findings cannot be directly extrapolated to this compound due to the influence of the additional methyl groups on the pyridine ring. The steric and electronic effects of these substituents at the 3 and 5 positions would uniquely alter the molecule's reactivity, transition state geometries, and energy barriers.

Computational chemistry provides powerful tools to elucidate reaction mechanisms, predict reactivity, and understand the intricate details of chemical transformations at a molecular level. For substituted pyridines, these studies often involve density functional theory (DFT) and other high-level computational methods to explore potential energy surfaces, identify transition states, and calculate reaction rates. However, a specific application of these methods to this compound is not documented in the reviewed scientific literature.

Transition state analysis is fundamental to understanding the mechanism of a chemical reaction. It involves locating the saddle point on the potential energy surface that connects reactants to products. The geometry and energy of this transition state determine the activation energy and, consequently, the reaction rate. The reaction coordinate represents the path of minimum energy leading from reactants to products through the transition state.

Kinetic modeling uses the data from theoretical calculations, such as activation energies, to predict reaction rates under various conditions. This can involve the application of transition state theory to calculate rate constants. Experimental kinetic data is often used in conjunction with computational models to validate and refine the theoretical understanding of a reaction.

In the context of this compound, reaction rate studies and kinetic modeling would provide quantitative insights into its catalytic efficiency or its reactivity as a reactant. The steric hindrance provided by the 3,5-dimethyl substitution is expected to have a significant impact on reaction kinetics compared to its less substituted analogue, DMAP. However, no specific kinetic data or computational modeling for this compound has been reported in the available literature.

Reactivity and Reaction Mechanisms of N,n,3,5 Tetramethylpyridin 4 Amine

Role as a Nucleophile and Lewis Base

N,N,3,5-Tetramethylpyridin-4-amine possesses a lone pair of electrons on its sp²-hybridized pyridine (B92270) nitrogen atom, as well as on the exocyclic sp³-hybridized nitrogen of the dimethylamino group. The lone pair on the pyridine nitrogen allows it to function as a Lewis base, capable of donating this electron pair to a Lewis acid. However, its role as a nucleophile is significantly diminished due to the steric shielding of the nitrogen atom by the four methyl groups on the pyridine ring. Such sterically hindered organic bases are often categorized as non-nucleophilic bases, meaning they can abstract protons but are poor at attacking electrophilic carbon centers. vander-lingen.nl

Nucleophilic Substitution Reactions with Alkyl Halides

The reaction of amines with alkyl halides is a classic example of nucleophilic substitution, typically proceeding via an SN2 mechanism. This reaction leads to the formation of a new carbon-nitrogen bond and an ammonium (B1175870) salt. For primary and secondary amines, this process can continue, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. msu.edu

In the case of this compound, a tertiary amine, its participation in nucleophilic substitution with alkyl halides is expected to be severely limited. The significant steric hindrance provided by the methyl groups at positions 3 and 5, in addition to the N,N-dimethylamino group, creates a crowded environment around the nucleophilic pyridine nitrogen. This steric bulk impedes the approach of the nitrogen to the electrophilic carbon of an alkyl halide, making the SN2 reaction kinetically unfavorable. While tertiary amines can be alkylated to form quaternary ammonium salts, for highly hindered amines like this compound, this reaction would be exceptionally slow, if it occurs at all, particularly with secondary or tertiary alkyl halides.

Lewis Base Catalysis in Organic Transformations

Due to their ability to act as strong bases but poor nucleophiles, sterically hindered amines are valuable as non-nucleophilic base catalysts in a variety of organic transformations. They can effectively deprotonate substrates to generate reactive intermediates or neutralize acidic byproducts without competing in unwanted nucleophilic side reactions. For instance, hindered bases like 2,6-lutidine and 2,6-di-tert-butylpyridine (B51100) are commonly employed as proton scavengers in reactions that produce strong acids.

Given its structure, this compound is a prime candidate for use as a non-nucleophilic base catalyst. It can be expected to facilitate reactions such as eliminations (e.g., E2 reactions) and condensations where the removal of a proton is required, without the complication of the base itself acting as a nucleophile.

Acid-Base Chemistry and Basicity Profile

The basicity of this compound is a measure of its ability to accept a proton, typically quantified by the pKa of its conjugate acid. The electronic effects of the substituents on the pyridine ring are the dominant factors determining its basicity.

Protonation Studies and pKa Determinations in Various Solvents

Furthermore, the presence of a dimethylamino group at the 4-position dramatically increases basicity through resonance donation of the exocyclic nitrogen's lone pair into the pyridine ring. This effect is well-documented for 4-Dimethylaminopyridine (B28879) (DMAP), which is a much stronger base than pyridine. This compound combines the inductive effect of the two methyl groups at positions 3 and 5 with the powerful resonance effect of the 4-dimethylamino group. Consequently, it is expected to be a relatively strong organic base.

Table 1: Comparison of pKa Values for Pyridine Derivatives (in Acetonitrile)

Compound pKa of Conjugate Acid
Pyridine 12.53
2,6-Lutidine (2,6-Dimethylpyridine) 13.92 sigmaaldrich.com
2,4,6-Collidine (2,4,6-Trimethylpyridine) 14.77 sigmaaldrich.com
4-Dimethylaminopyridine (DMAP) 18.23

| This compound | Predicted to be > 18 |

Note: pKa values can vary depending on the solvent. The values presented are for acetonitrile (B52724) to provide a consistent comparison.

Influence of Steric Hindrance on Basicity and Reactivity in Highly Hindered Tertiary Amines

A key feature of highly hindered tertiary amines is the differential impact of steric hindrance on their basicity versus their nucleophilicity. Basicity involves the donation of a lone pair to a proton (H⁺), which is a very small and unhindered electrophile. Therefore, the steric bulk around the nitrogen atom has a relatively minor effect on its ability to be protonated.

In contrast, nucleophilicity involves attacking a larger, sterically more demanding electrophilic center, such as the carbon atom of an alkyl halide. In this case, the bulky substituents around the nitrogen atom create significant steric repulsion with the substituents on the electrophile, hindering the reaction. This steric clash drastically reduces the rate of nucleophilic attack. For this compound, the four methyl groups create a sterically congested environment, leading to high basicity but low nucleophilicity.

Table 2: Conceptual Comparison of Basicity and Nucleophilicity

Property Determining Factors Effect of Steric Hindrance Expected Property of this compound
Basicity Electronic effects, stability of conjugate acid Minor effect (proton is small) High

| Nucleophilicity | Electronic effects, orbital overlap with electrophile | Major effect (electrophiles are bulky) | Low |

Cycloaddition Reactions and Heterocyclic Ring Formation Involving Pyridine Derivatives

Pyridine and its derivatives can participate in cycloaddition reactions, most notably as the azadiene component in inverse-electron-demand Diels-Alder reactions. In these reactions, the electron-deficient pyridine ring reacts with an electron-rich dienophile. Such reactions are a powerful tool for the synthesis of complex heterocyclic systems. For example, intramolecular Diels-Alder reactions of pyridazines with tethered alkyne side chains can lead to the formation of fused ring systems. mdpi.com

However, the participation of this compound in such cycloaddition reactions is highly unlikely. The reaction requires the dienophile to approach the plane of the pyridine ring. The significant steric bulk of the four methyl groups and the dimethylamino group would effectively block this approach, thereby inhibiting any potential cycloaddition reaction. The electron-rich nature of the ring, due to the numerous electron-donating groups, also disfavors the inverse-electron-demand pathway that is typical for azadienes. There is currently no literature to suggest that this heavily substituted pyridine undergoes cycloaddition reactions.

Mechanisms of [4+2] Hetero-Cycloaddition Reactions

The pyridine ring in this compound can theoretically participate as the 2π-component in a [4+2] hetero-cycloaddition reaction, also known as the hetero-Diels-Alder reaction. In this type of reaction, a diene (the 4π-component) reacts with a dienophile (the 2π-component) to form a six-membered ring. The C5=C6 double bond of the pyridine ring could potentially act as the dienophile.

However, the aromaticity of the pyridine ring presents a significant energy barrier to its participation in such reactions, as it would lead to a loss of aromatic stabilization in the transition state and the final product. For the reaction to proceed, highly reactive dienes and forcing reaction conditions would likely be necessary. The electron-donating nature of the dimethylamino and methyl groups at the 4- and 3,5-positions, respectively, increases the electron density of the pyridine ring. This enhanced electron density would favor reactions with electron-deficient dienes.

A plausible, albeit challenging, [4+2] cycloaddition mechanism would involve the concerted or stepwise interaction of an electron-deficient diene with the C5=C6 bond of the pyridine ring. The regioselectivity of such a reaction would be influenced by the electronic and steric effects of the substituents.

Table 1: Hypothetical [4+2] Hetero-Cycloaddition Reaction Parameters

Diene TypePredicted Reaction ConditionsExpected Product Class
Electron-deficient (e.g., dimethyl acetylenedicarboxylate)High temperature, high pressureSubstituted dihydropyridine (B1217469) derivatives
Highly reactive (e.g., 1,2,4,5-tetrazines)Milder conditions may sufficeFused heterocyclic systems

Note: This table is based on theoretical considerations and not on experimental data for this compound.

Organocatalyzed Cycloaddition Mechanisms

This compound possesses a tertiary amine functionality, which is a common feature in organocatalysts. However, its direct role as a catalyst in cycloaddition reactions is not documented. More commonly, related chiral pyridines are used to catalyze asymmetric cycloadditions.

Theoretically, the lone pair of electrons on the exocyclic nitrogen atom could act as a Lewis base to activate a substrate. For instance, it could deprotonate a pro-nucleophile to generate a more reactive species. However, the steric hindrance provided by the two methyl groups on the nitrogen and the two methyl groups at the 3- and 5-positions of the pyridine ring would likely impede its ability to function effectively as an organocatalyst in many transformations. The accessibility of the lone pair is a critical factor for catalytic activity.

Derivatization Chemistry for Analytical and Synthetic Enhancement

Derivatization is a common strategy to improve the analytical properties of a compound or to facilitate its use in further synthetic steps. For this compound, derivatization would primarily target the pyridine ring nitrogen or the exocyclic tertiary amine, although the latter is generally unreactive.

Strategies for Modifying Amine Functionality for Improved Detectability

Given that this compound is a tertiary amine, the typical derivatization reactions that target primary and secondary amines (e.g., acylation, dansylation) are not applicable to the exocyclic nitrogen. Therefore, strategies for modifying this compound for improved detectability would focus on the pyridine ring nitrogen.

One common approach is N-alkylation or N-quaternization . Reaction of the pyridine nitrogen with an alkyl halide containing a chromophore or fluorophore would introduce a detectable tag into the molecule. For example, reacting this compound with a reagent like 4-(bromomethyl)-7-methoxycoumarin would yield a highly fluorescent quaternary ammonium salt, significantly enhancing its detectability by fluorescence spectroscopy or liquid chromatography with fluorescence detection.

Another strategy involves oxidative reactions . Oxidation of the pyridine nitrogen to an N-oxide can alter the polarity and chromatographic behavior of the molecule. While this may not directly enhance detectability by common detectors, the change in properties can be exploited for better separation from matrix components.

Impact of Derivatization on Analytical Detection and Chromatographic Behavior

The introduction of a derivatizing agent has a profound impact on the analytical detection and chromatographic behavior of this compound.

Impact on Analytical Detection:

Enhanced Sensitivity: By introducing a moiety with a strong UV absorbance or fluorescence, derivatization can dramatically lower the limit of detection (LOD) and limit of quantification (LOQ).

Improved Specificity: Derivatization can introduce a specific functional group that allows for selective detection, reducing interference from other compounds in the sample matrix.

Impact on Chromatographic Behavior:

Altered Retention Time: Derivatization changes the polarity, size, and shape of the molecule, leading to a shift in its retention time in both gas chromatography (GC) and liquid chromatography (LC). For instance, N-alkylation increases the polarity, which would typically lead to shorter retention times in reversed-phase LC.

Improved Peak Shape: Derivatization can mask the basic nitrogen of the pyridine ring, which can interact with silanol (B1196071) groups on silica-based columns, leading to peak tailing. By converting it to a quaternary ammonium salt, peak shape can be significantly improved.

Enhanced Volatility (for GC): While this compound itself is likely volatile enough for GC analysis, certain derivatization reactions could be employed to improve its thermal stability or chromatographic properties if needed.

Table 2: Predicted Impact of Derivatization on Analytical Parameters

Derivatization StrategyDerivatizing Agent ExamplePredicted Impact on DetectionPredicted Impact on Chromatography
N-Alkylation (Fluorescence Tagging)4-(Bromomethyl)-7-methoxycoumarinSignificant increase in fluorescence detection sensitivity.Increased polarity, altered retention time in RP-LC.
N-Oxidationm-Chloroperoxybenzoic acid (mCPBA)May alter UV spectrum, potential for indirect detection methods.Increased polarity, improved peak shape in some cases.

Note: This table presents expected outcomes based on established principles of analytical derivatization and not on specific experimental data for this compound.

Catalytic Applications in Organic Synthesis

Organocatalysis Mediated by N,N,3,5-Tetramethylpyridin-4-amine

This compound has emerged as a potent organocatalyst, particularly in reactions that benefit from its basicity and steric profile. Its application in promoting the synthesis of complex heterocyclic structures highlights its role in modern organic chemistry.

Research has demonstrated the efficacy of this compound in catalyzing the synthesis of pyrano[2,3-c]pyrazolone derivatives. jetir.org This is achieved through a direct [4+2] cycloaddition reaction between a vinyl pyrazolone (B3327878) and cinnamonitrile. jetir.org The reaction, conducted in dimethyl sulfoxide (B87167) (DMSO) at room temperature, benefits from the catalytic activity of the pyridine (B92270) derivative to produce biologically active pyrano[2,3-c]pyrazolones. jetir.org

The synthesis of these compounds is of significant interest due to their potential as human Chk1 kinase inhibitors, as well as their demonstrated anticancer, antimicrobial, and antitubercular activities. jetir.org The use of this compound as a catalyst has been shown to be effective, with optimization studies indicating its superiority over other catalysts in certain contexts. jetir.org For instance, in a screening of catalysts for the synthesis of pyrano[2,3-c]pyrazolones, this compound (referred to as catalyst II in the study) provided a significantly higher yield compared to other catalysts tested under similar conditions. jetir.org

Detailed findings from the optimization of reaction conditions for the synthesis of pyrano[2,3-c]pyrazolones are presented below:

Table 1: Catalyst and Solvent Screening for Pyrano[2,3-c]pyrazolone Synthesis

Entry Catalyst Solvent Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee) (%)
1 I EtOAc 35 03:1 60
2 II (this compound) EtOAc 78 10:1 80
3 III DCE 49 02:1 55
4 IV Toluene 40 - -

Data sourced from a 2024 study on the synthesis of Pyrano[2,3-c]pyrazolones. jetir.org

The results indicate that aromatic substituted pyrazolones generally produce excellent yields with good diastereomeric and enantiomeric selectivity when catalyzed by this compound. jetir.org Substituents such as -OCH3, -Cl, -F, -CH3, and -Br on the pyrazolone reactant have been shown to yield good results. jetir.org

In the this compound-catalyzed synthesis of pyrano[2,3-c]pyrazolones, significant levels of diastereoselectivity and enantioselectivity have been observed. jetir.org The catalyst's structure influences the stereochemical outcome of the cycloaddition reaction. For example, the use of this compound resulted in a diastereomeric ratio of 10:1 and an enantiomeric excess of 80%. jetir.org The relative configurations of the products were confirmed through 1H NMR spectral analysis and X-ray diffraction. jetir.org

Ligand Design in Metal-Catalyzed Systems

The utility of this compound extends to its role as a ligand in transition metal-catalyzed reactions. Pyridine-amine ligands are integral to the development of catalysts with tailored properties for a variety of chemical transformations.

Pyridine-amine ligands can coordinate with transition metals in several modes, influencing the geometry and electronic properties of the resulting complex. These ligands are typically classified as L-type ligands in the covalent bond classification method, acting as two-electron donors. wikipedia.org The coordination can lead to various geometries, including octahedral, tetrahedral, and square planar complexes. wikipedia.org

For example, palladium(II) complexes with pyridine-amine ligands can adopt a square-planar geometry. acs.org The flexibility of these ligands allows for the formation of diverse complexes, including cis-coordinated N,N-bidentate structures. researchgate.netnih.gov In some instances, these ligands can exhibit hemilability, where a change in the chemical environment, such as the addition of a base, can alter the coordination mode from bidentate to tridentate. researchgate.netnih.gov This adaptability is a key feature in the design of responsive catalytic systems. The coordination chemistry of multidentate amine ligands with Group 1 metal cations has also been shown to be versatile, with coordination modes ranging from four-coordinate trigonal pyramidal to six-coordinate trigonal prismatic, depending on the metal's ionic radius and substituents. acs.org

The steric and electronic properties of pyridine-amine ligands, such as this compound, are critical determinants of the catalytic performance of their metal complexes. The electronic properties of substituents on the pyridine ring can modulate the ligand field strength, which in turn affects the spin state of the coordinated metal center. acs.orgnih.gov For instance, electron-releasing groups on the pyridine ring can influence the magnetic moment of iron(II) complexes. acs.orgnih.gov

In palladium-catalyzed reactions, the basicity of the pyridine ligand can correlate with catalytic efficiency. acs.org Generally, complexes with more basic pyridine ligands tend to show slightly greater catalytic effectiveness in cross-coupling reactions like the Suzuki-Miyaura reaction. acs.org However, steric effects from substituents, particularly at the positions adjacent to the nitrogen atom, can also play a significant role, sometimes overriding electronic effects. acs.org

The interplay of steric and electronic factors allows for the fine-tuning of a catalyst's activity and selectivity. For example, in the palladium-catalyzed dehydrogenation of formic acid, the catalytic performance is directly dependent on the ligand bonding mode, the nature of ancillary ligands, and the counteranion. researchgate.netnih.gov The most active systems have been found to feature a bidentate bis-pyridylidene amine ligand with a phosphine (B1218219) as an ancillary ligand. researchgate.netnih.gov

Advanced Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathways of catalytic cycles involving this compound and related pyridine-amine ligands is crucial for the rational design of improved catalysts. For the synthesis of pyrano[2,3-c]pyrazoles, a plausible mechanism involves a multi-step process that is facilitated by the catalyst. researchgate.net While detailed mechanistic studies specifically for this compound are not extensively documented in the provided search results, the general mechanism for similar base-catalyzed reactions provides insight.

In metal-catalyzed systems, mechanistic investigations often focus on the role of the ligand in stabilizing reaction intermediates and facilitating key steps such as oxidative addition, transmetalation, and reductive elimination. The hemilability of pyridine-amine ligands, for example, can be a crucial aspect of the catalytic cycle, allowing for the creation of a vacant coordination site on the metal center for substrate binding. researchgate.netnih.gov The cis-trans isomerization of these ligands at a metal center, triggered by an acid or base, demonstrates a structural and steric flexibility that can directly impact catalytic activity. researchgate.netnih.gov

Identification of Key Intermediates and Transition States within the Catalytic Cycle

No published research could be identified that elucidates the specific intermediates and transition states involved in catalytic cycles where this compound acts as a catalyst.

Role of the Catalyst in Zwitterion Formation and Regeneration

There is no available scientific literature that describes the role of this compound in the formation and regeneration of zwitterionic species within a catalytic context.

Advanced Research Perspectives and Future Directions

Exploration of Novel Synthetic Pathways for N,N,3,5-Tetramethylpyridin-4-amine and its Derivatives

The development of efficient and versatile synthetic routes is paramount for the exploration and application of this compound. While classical methods for pyridine (B92270) synthesis exist, contemporary research is focused on novel strategies that offer greater modularity, functional group tolerance, and sustainability.

One promising avenue is the application of cascade reactions, which can construct the polysubstituted pyridine core in a single, efficient step. For instance, a method involving a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation, has proven effective for creating highly substituted pyridines. vulcanchem.com Adapting such methodologies for the specific substitution pattern of this compound could provide a more streamlined and atom-economical synthesis.

Furthermore, the synthesis of isotopically labeled derivatives, such as ¹⁵N-labelled 3,5-dimethylpyridine, has been achieved through a two-step process involving the synthesis of a substituted alkoxy-3,4-dihydro-2H-pyran precursor followed by reaction with ¹⁵N-labelled ammonium (B1175870) chloride. evitachem.com This approach could be readily adapted to produce ¹⁵N-labelled this compound, a valuable tool for mechanistic studies in catalysis and biological systems.

The table below summarizes potential synthetic strategies applicable to this compound, based on methods developed for related substituted pyridines.

Synthetic StrategyDescriptionPotential Advantages
Cascade Reactions Multi-step sequences where subsequent reactions occur in the same pot without isolation of intermediates.Increased efficiency, reduced waste, and simplified purification.
Isotopic Labeling Incorporation of stable isotopes (e.g., ¹⁵N) into the molecular structure.Enables detailed mechanistic studies using techniques like NMR spectroscopy.
Cross-Coupling Reactions Palladium-catalyzed or other metal-catalyzed reactions to form C-C or C-N bonds.High functional group tolerance and modularity for creating diverse derivatives.
Domino Reactions A series of intramolecular reactions triggered by a single event.Can lead to complex molecular architectures from simple starting materials.

Integration with Emerging Catalytic Paradigms and Sustainable Chemistry Principles

The structural similarity of this compound to 4-(Dimethylamino)pyridine (DMAP), a highly effective and widely used nucleophilic catalyst, strongly suggests its potential in organocatalysis. chemsrc.comevitachem.com The methyl groups at the 3 and 5 positions may introduce steric hindrance that could influence its catalytic activity and selectivity in novel ways.

Future research should focus on evaluating this compound as a catalyst in a variety of organic transformations, including acylation, silylation, and Baylis-Hillman reactions. chemsrc.com Of particular interest is its potential in asymmetric catalysis, where chiral derivatives could be synthesized and employed for enantioselective transformations.

Further Development and Application of Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure-property relationships of this compound requires detailed spectroscopic characterization. While standard techniques like NMR and IR spectroscopy are fundamental, advanced methods can provide deeper insights.

Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be crucial for unambiguously assigning the proton and carbon signals, especially for more complex derivatives. The synthesis of ¹⁵N-labelled this compound would enable ¹⁵N NMR studies, providing direct information about the electronic environment of the pyridine nitrogen, which is critical to its catalytic activity. evitachem.com

In recent years, terahertz (THz) spectroscopy has emerged as a valuable tool for studying the low-frequency vibrational modes of molecules and intermolecular interactions in crystals. Cocrystals of aminopyridines with other molecules have shown potential for applications in THz technology, and investigating the THz spectra of this compound and its derivatives could reveal unique solid-state properties.

The table below outlines various spectroscopic techniques and the specific information they can provide for this compound.

Spectroscopic TechniqueInformation Provided
1D and 2D NMR Connectivity of atoms, chemical environment of nuclei, and stereochemistry.
¹⁵N NMR Direct probing of the electronic environment of the nitrogen atoms.
FT-IR and Raman Spectroscopy Vibrational modes of functional groups, providing structural information.
UV-Vis Spectroscopy Electronic transitions within the molecule.
Mass Spectrometry Molecular weight and fragmentation patterns, confirming molecular identity.
Terahertz (THz) Spectroscopy Low-frequency vibrational modes and intermolecular interactions in the solid state.
X-ray Crystallography Precise three-dimensional molecular structure in the solid state.

Development of High-Throughput Computational Screening Methods for Related Amine Compounds

Computational chemistry offers a powerful and efficient means to explore the vast chemical space of substituted aminopyridines and to predict their properties and reactivity. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO gap), and reaction mechanisms involving this compound.

High-throughput computational screening can accelerate the discovery of new catalysts by rapidly evaluating large virtual libraries of related amine compounds. By systematically modifying the substituents on the pyridine ring and on the amino group, it is possible to screen for compounds with optimized catalytic activity, selectivity, or other desired properties. This in silico approach can prioritize the most promising candidates for experimental synthesis and testing, saving significant time and resources.

Key parameters that can be computationally screened include:

Proton affinity and basicity

Nucleophilicity

Steric parameters

Activation energies for key reaction steps

Binding energies with substrates and transition states

Potential Applications in Material Science and Functional Molecule Design

The unique electronic and structural features of this compound make it an attractive building block for the design of novel functional materials. The pyridine ring can participate in π-π stacking interactions, while the amino group can act as a hydrogen bond acceptor or a coordination site for metal ions.

In materials science, derivatives of this compound could be incorporated into polymers to create materials with specific optical, electronic, or catalytic properties. For example, aminopyridine-functionalized polymers have been explored for applications in sensors and as supports for catalysts.

Furthermore, the ability of aminopyridines to form complexes with metal ions opens up possibilities in the design of coordination polymers and metal-organic frameworks (MOFs). These materials have a wide range of potential applications, including gas storage, separation, and heterogeneous catalysis. The specific substitution pattern of this compound could lead to the formation of novel network structures with unique properties.

The design of functional molecules for biological applications is another promising area. Substituted pyridines are prevalent in pharmaceuticals, and derivatives of this compound could be explored for their potential biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N,3,5-Tetramethylpyridin-4-amine, and how can reaction conditions be optimized for yield?

  • Methodology : Start with a pyridine precursor and employ alkylation or reductive amination. For example, use 3,5-dimethylpyridin-4-amine as a starting material, followed by N-methylation using methyl iodide in the presence of a base like potassium carbonate in anhydrous DMF. Optimize reaction temperature (60–80°C) and stoichiometry (1:2.5 molar ratio of amine to methyl iodide). Monitor progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) for definitive confirmation. Grow crystals via slow evaporation in a solvent like ethanol. Refine data using SHELX (e.g., SHELXL for structure solution and refinement). Cross-validate with the Cambridge Structural Database (CSD) to compare bond lengths and angles. Supplement with NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups .

Q. What computational tools are suitable for studying the interactions of this compound with biological targets?

  • Methodology : Perform molecular docking using AutoDock4. Prepare the ligand (this compound) by optimizing its geometry with Gaussian (DFT/B3LYP/6-31G*). For the receptor, include flexible sidechains (e.g., using the Lamarckian genetic algorithm). Validate docking poses with MD simulations (NAMD or GROMACS) to assess binding stability .

Q. How can purity and stability be assessed during synthesis?

  • Methodology : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. For stability, conduct accelerated degradation studies under heat (40–60°C) and humidity (75% RH) over 4 weeks. Monitor degradation products via LC-MS. Quantify purity using peak integration and calibration curves .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Methodology : Cross-validate using complementary techniques. For instance, if NMR suggests a different tautomer than SCXRD, perform variable-temperature NMR to detect dynamic equilibria. Use DFT calculations (e.g., in Gaussian) to model energy differences between tautomers. Compare experimental and calculated NMR shifts (GIAO method) to identify the dominant form .

Q. What experimental design strategies can optimize reaction efficiency in multi-step syntheses?

  • Methodology : Apply Design of Experiments (DoE) to screen variables (e.g., catalyst loading, solvent polarity). Use a fractional factorial design to reduce trials. For example, test solvent effects (DMF vs. THF) on N-methylation yield. Analyze via response surface methodology (RSM) to identify optimal conditions. Validate with pilot-scale reactions .

Q. How can thermodynamic stability and decomposition pathways be studied?

  • Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen (10°C/min ramp). Identify decomposition intermediates via hyphenated TGA-FTIR. For kinetic analysis, use the Flynn-Wall-Ozawa method to calculate activation energy. Correlate with computational thermochemistry (e.g., Gaussian for Gibbs free energy) .

Q. What approaches are used to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodology : Synthesize analogs with varying substituents (e.g., halogenation at the 2-position). Test bioactivity in vitro (e.g., enzyme inhibition assays). Use QSAR modeling (via MOE or Schrödinger) to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity. Validate predictive models with leave-one-out cross-validation .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation/contact by using closed systems during synthesis. Store in airtight containers under nitrogen at 4°C. For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for emergency response (e.g., eye irrigation with saline for exposure) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.